molecular formula C36H45NO7 B000239 Salmeterol xinafoate CAS No. 94749-08-3

Salmeterol xinafoate

Cat. No.: B000239
CAS No.: 94749-08-3
M. Wt: 603.7 g/mol
InChI Key: XTZNCVSCVHTPAI-UHFFFAOYSA-N
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Description

Salmeterol xinafoate is a long-acting beta-2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound was first described in the literature in 1988 and was granted FDA approval on February 4, 1994 . This compound has a longer duration of action compared to short-acting beta-2 adrenergic receptor agonists like salbutamol .

Mechanism of Action

Target of Action

Salmeterol Xinafoate primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the smooth muscle cells lining the airways, and their activation leads to bronchodilation, or the relaxation of these muscles .

Mode of Action

This compound is a long-acting β2-adrenergic receptor agonist . It binds to two sites on the β2-adrenoceptor . The saligenin moiety binds to the active site of the β2-adrenoceptor, while the hydrophilic tail of salmeterol binds almost irreversibly to leucine residues in the exo-site of the β2-adrenoceptor . This allows salmeterol to persist in the active site, leading to a longer duration of action .

Biochemical Pathways

Upon binding to the β2-adrenergic receptors, this compound stimulates the production of cyclic adenosine monophosphate (cAMP) . The increase in cAMP concentration leads to the relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially mast cells, and a strengthened barrier function of the bronchial epithelium .

Result of Action

The molecular and cellular effects of this compound’s action include bronchodilation, inhibition of histamine, leukotrienes, and prostaglandin D2, and blocking of GM-CSF production from human cultured mast cells . These effects result in improved breathing and reduced symptoms such as wheezing, shortness of breath, and coughing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can affect its release and absorption . .

Biochemical Analysis

Biochemical Properties

Salmeterol xinafoate is a potent and selective human β2 adrenoceptor agonist . It shows potent stimulation of cAMP accumulation in CHO cells expressing human β2, β1, and β3 adrenoceptors . The structure of this compound is similar to salbutamol’s with an aralkyloxy-alkyl substitution on the amine .

Cellular Effects

This compound acts locally in the lung through action on β2 receptors . It produces bronchodilation for at least 12 hours following inhalation of a single dose . It is intended for regular twice-daily treatment of reversible airways obstruction . In vitro and animal studies suggest that it may have anti-inflammatory activities of benefit in this disease .

Molecular Mechanism

This compound is hypothesized to bind to 2 sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor . The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site .

Temporal Effects in Laboratory Settings

This compound was significantly better than placebo and ipratropium in improving lung function at the recommended doses over a 12-week trial . Both salmeterol and ipratropium reduced dyspnea related to activities of daily living compared with placebo .

Dosage Effects in Animal Models

This compound has therapeutic effects in mice with chronic obstructive pulmonary disease (COPD) at a dosage of 0.16 mg/kg .

Metabolic Pathways

This compound is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol . The major metabolite is α-hydroxysalmeterol, with subsequent elimination predominantly in the feces .

Transport and Distribution

This compound dissociates in solution to salmeterol and 1-hydroxy-2-naphthoic acid . These two compounds are then absorbed, distributed, metabolized, and excreted independently .

Preparation Methods

The preparation of salmeterol xinafoate involves several synthetic routes and reaction conditions. One method involves the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to produce an ether derivative. This derivative is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylfumarate to yield salmeterol . The xinafoate salt is formed by reacting salmeterol with 1-hydroxy-2-naphthoic acid in a suitable solvent .

Chemical Reactions Analysis

Salmeterol xinafoate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Salmeterol can be reduced to its corresponding alcohols under appropriate conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Salmeterol xinafoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Salmeterol xinafoate is often compared with other beta-2 adrenergic receptor agonists such as:

Properties

IUPAC Name

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZNCVSCVHTPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89365-50-4 (Parent)
Record name Salmeterol xinafoate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045798
Record name Salmeterol xinafoate
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Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94749-08-3
Record name Salmeterol xinafoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94749-08-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salmeterol xinafoate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salmeterol xinafoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1RS)-1-[4-hydroxy-3-(hydroxymethyl) phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino}ethanol)-1-hydroxynaftaleno-2-carboxilate
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Record name SALMETEROL XINAFOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Salmeterol xinafoate is a long-acting β2-adrenergic receptor agonist. [] Upon inhalation, it binds to β2-adrenergic receptors located on airway smooth muscle cells. [] This binding activates the receptors, triggering a signaling cascade that leads to smooth muscle relaxation and bronchodilation. [] This bronchodilation effect helps to open up the airways, making it easier to breathe for individuals with asthma or chronic obstructive pulmonary disease (COPD). [, , , , , , , ]

A: The molecular formula of this compound is (C25H37NO4)(C11H8O3), and it consists of a salmeterol cation and a xinafoate anion. [] Its molecular weight is 603.77 g/mol. [] The crystal structure has been determined using synchrotron X-ray powder diffraction data, revealing it crystallizes in the space group P−1 (#2). [] Spectroscopic data, including specific UV absorbance and fluorescence properties, can be found in studies focused on analytical method development. [, , , , , , , ]

A: Research indicates that this compound exhibits degradation under acidic, basic, oxidative, and thermal conditions. [] This sensitivity necessitates careful consideration during formulation and storage. [] Studies have explored its compatibility with excipients like lactose monohydrate, particularly in dry powder inhaler formulations. [] Micronized particles of this compound have been shown to adhere differently to lactose monohydrate surfaces compared to the reverse interaction, highlighting the importance of surface properties in formulation design. []

A: this compound is typically formulated as a dry powder for inhalation to deliver the drug directly to the lungs. [, , , , ] Research has investigated combining this compound with fluticasone propionate in a single formulation using a precipitation process. [] Incorporating excipients like polysorbate 80 and hydroxypropyl methylcellulose (HPMC) in this process can control particle size, morphology, and ultimately, the aerodynamic properties of the formulation for optimal lung deposition. []

A: Bioequivalence studies comparing different formulations of this compound/fluticasone propionate HFA pMDI in healthy volunteers have been conducted. [] These studies, involving charcoal blockade to assess pulmonary deposition, demonstrate that both formulations exhibit comparable rates and extents of absorption for both drugs. [] This finding suggests similar pharmacokinetic profiles for the tested formulations. [] Further research on the specific metabolic pathways and excretion routes of this compound is needed.

A: Numerous studies have investigated the efficacy of this compound in both in vitro and in vivo settings. In vitro studies have shown that this compound can effectively relax airway smooth muscle cells, indicating its bronchodilatory properties. [] Animal models, particularly those using guinea pigs or mice, have been employed to assess the efficacy of this compound in reducing airway hyperresponsiveness and inflammation. []

A: Various analytical techniques have been employed to characterize and quantify this compound in both pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for determining this compound and related substances in pharmaceutical products like dry powder inhalers. [, , , , , ] This method offers good separation efficiency and sensitivity for analyzing complex mixtures. [, , , , , ] Spectrophotometric methods, including UV spectrophotometry and derivative spectrophotometry, have also been developed for the simultaneous determination of this compound and fluticasone propionate in combined formulations. [, , , ] These methods offer simplicity and cost-effectiveness, particularly for routine analysis. [, , , ] For analysis in biological samples like human plasma, more sensitive techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) may be employed to achieve the required sensitivity and selectivity. []

A: As this compound is typically administered via inhalation, its dissolution and solubility in lung fluids play a crucial role in its bioavailability and therapeutic efficacy. [, ] The aerodynamic properties of the inhaled particles, influenced by factors like particle size, morphology, and formulation excipients, significantly affect their deposition in the lungs. [] Smaller particles with optimal aerodynamic diameters have a higher probability of reaching the lower airways, where they can dissolve and exert their therapeutic effect. []

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